5-O-Methylvisammioside
Overview
Description
5-O-Methylvisammioside: is a natural product isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant belonging to the family Umbelliferae . This compound is a chromone derivative with diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . Its molecular formula is C22H28O10, and it has a molecular weight of 452.45 g/mol .
Mechanism of Action
5-O-Methylvisammioside is a natural compound isolated from Saposhnikovia Divaricata . It has been found to have diverse biological activities, including anti-inflammatory and neuroprotective properties .
Target of Action
The primary targets of this compound are MAPK1, MAPK3, PIK3CA, JUN, and MAPK8 . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
this compound interacts with its targets mainly by forming hydrogen bonds and hydrophobic interactions . For instance, it forms hydrogen bonds with LYS-151, THR-110, and MET-108 of MAPK1 . This interaction leads to changes in the conformation and function of the target proteins, thereby modulating their activity .
Biochemical Pathways
this compound affects several biochemical pathways, including the MAPK pathway, the TNF pathway, and the NF-κB pathway . These pathways are involved in regulating immune responses, inflammation, and cell survival . Additionally, it also influences the arachidonic acid pathway, which plays a key role in inflammatory responses .
Pharmacokinetics
It’s known that the compound has excellent anti-inflammatory properties
Result of Action
this compound has been shown to have significant therapeutic effects. For instance, it can ameliorate acute liver injury (ALI) induced by acetaminophen (APAP) by inhibiting arachidonic acid metabolism and the TNF, MAPK, and NF-κB pathways . It also reduces the hepatic inflammatory burst mainly by inhibiting the phosphorylation of p38 and JNK in the MAPK pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylvisammioside typically involves the extraction from the dried roots of Saposhnikovia divaricata. The extraction process uses solvents such as water, ethanol, or methanol . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The roots are dried and ground into a fine powder, followed by extraction with a suitable solvent. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-O-Methylvisammioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often use reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromone derivatives .
Scientific Research Applications
Chemistry: 5-O-Methylvisammioside is used as a reference compound in the quality control of herbal medicines derived from Saposhnikovia divaricata. It serves as a marker for the identification and quantification of active ingredients in these preparations .
Biology: The compound has been studied for its anti-inflammatory properties. It inhibits the release of histamine from mast cells and reduces the production of inflammatory mediators such as nitric oxide and malondialdehyde .
Medicine: this compound exhibits potential therapeutic effects in various medical conditions. It has shown promise in the treatment of acute liver injury, depression, and neuroinflammation. The compound modulates key signaling pathways, including the TNF, MAPK, and NF-κB pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting inflammatory and neurodegenerative diseases. It is also employed in the formulation of herbal supplements and traditional medicines .
Comparison with Similar Compounds
Cimifugin: Another chromone derivative with anti-inflammatory properties.
Prim-O-glucosylcimifugin: A glucoside of cimifugin with similar biological activities.
Sec-O-glucosylhamaudol: A related compound with neuroprotective effects.
Uniqueness: 5-O-Methylvisammioside is unique due to its specific molecular structure and the presence of a glucosyl group at the 4’ position. This structural feature contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFPTYGKPLXPK-OOBAEQHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-85-5 | |
Record name | 84272-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological activities of 5-O-Methylvisammioside?
A1: this compound exhibits various pharmacological activities including anti-inflammatory, [] anti-asthma [], and antidepressant effects. [] It has also been shown to protect against acute liver injury. []
Q2: How does this compound exert its protective effect against acute liver injury?
A2: Research suggests that this compound protects against acute liver injury by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway. []
Q3: How does this compound contribute to the treatment of depression?
A3: Studies indicate that this compound might exert antidepressant effects by inhibiting the overactivation of BV-2 microglia, a type of glial cell in the central nervous system, through the NF-κB/IκB-α pathway. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, they can be deduced from its chemical structure: Molecular Formula: C20H22O8* Molecular Weight:* 390.38 g/mol
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, structural characterization studies utilize techniques like ESI-MS, 1H NMR, and 13C NMR to confirm the identity of this compound. []
Q6: What are the common methods for extracting this compound from Radix Saposhnikoviae?
A6: Several extraction techniques are employed, including:* High-speed counter-current chromatography (HSCCC): This method has successfully isolated high-purity this compound from Radix Saposhnikoviae. []* Microwave-assisted extraction: This technique offers a rapid and efficient way to extract this compound with high yield. []* Ultrasonic-assisted extraction (UAE): This method, particularly when optimized using response surface methodology (RSM), proves effective for extracting this compound. [, ]* Ionic Liquid-based Ultrasonic-Assisted Extraction (ILUAE): This method, utilizing ionic liquids as the solvent, shows high efficiency in extracting this compound. []
Q7: How is the quality of this compound typically analyzed and controlled?
A7: * HPLC (High-Performance Liquid Chromatography): This is a widely used method for quantifying this compound in various formulations and herbal extracts. [, , , , , , , , , , , , , , ]* UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This technique allows for the identification and quantification of this compound, even in complex mixtures, and is particularly useful for quality assessment and metabolomic studies. []* UHPLC-Q-Exactive Orbitrap HR-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry): This high-resolution and accurate method aids in identifying and quantifying this compound and other constituents in complex mixtures like Jingyin Granules. []* TLC (Thin-Layer Chromatography): This method is employed for the qualitative analysis and identification of this compound. [, ]
Q8: What are some of the challenges in developing analytical methods for this compound?
A8: Ensuring method sensitivity, selectivity, and reproducibility can be challenging, especially given the complex matrix of herbal preparations. Method validation is crucial to guarantee accuracy, precision, and specificity. []
Q9: What formulation strategies are used for this compound?
A9: this compound is incorporated into various formulations, including:* Nasal Sprays: Research has explored the nasal absorption of this compound, suggesting its feasibility for nasal spray formulations. []* Tablets: this compound is formulated into tablets like Siji Ganmao Tablets and Tongqiao Biyan Tablets. [, ]* Capsules: It is also incorporated into capsule formulations like Yaozhouling Capsules and Xiaoerzhiyang Capsules. [, ]* Granules: Formulations like Changbitong Granules, Fangfeng Tongsheng Pills, and Guizhi Shaoyao Zhimu Granules contain this compound. [, , , ]* Powders: this compound is also a component of powder formulations like Wuhu Powder and Yuping feng powder. [, ]
Q10: How stable is this compound under different conditions?
A10: While specific stability data is not available in the provided abstracts, stability under various conditions (temperature, pH, light) is crucial for formulation development and storage.
Q11: What are the potential drug delivery challenges for this compound?
A11: Like many natural compounds, challenges may include optimizing solubility, bioavailability, and targeted delivery to specific tissues.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: Research indicates that after oral administration, this compound is absorbed into the bloodstream and distributed to various tissues, including the heart, liver, spleen, lung, kidney, brain, fat, and testicles. [] In vivo and in vitro studies have identified several metabolites, with deglycosylation being a major metabolic pathway. []
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